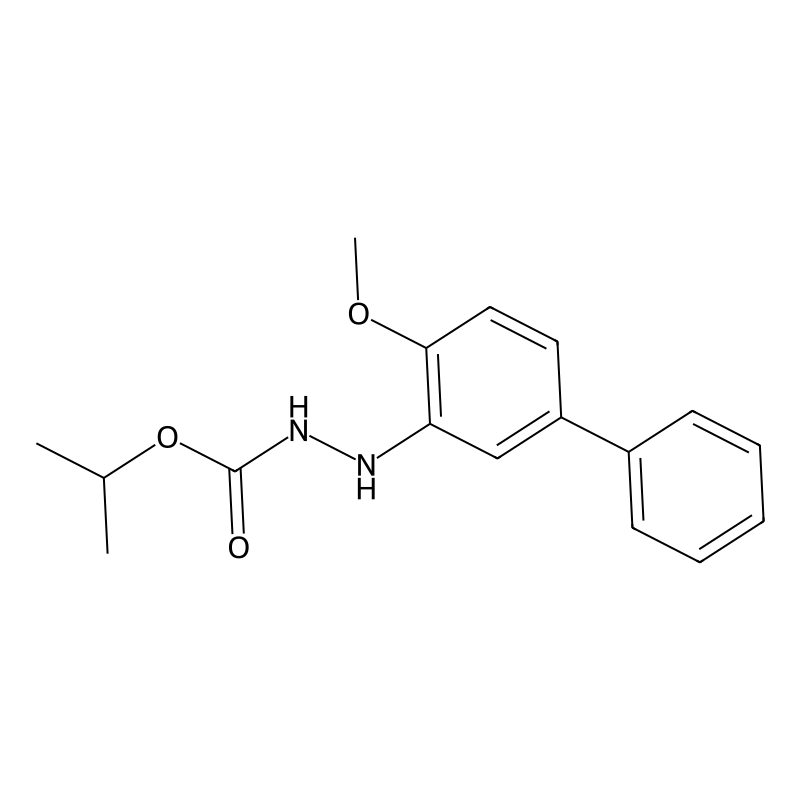

Bifenazate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2.06 mg/L at 20 °C, unspecified pH

In acetonitrile = 0.0956 mg/L, ethyl acetate = 0.102 mg/L, methanol =0.0447 mg/L, toluene = 0.0247 mg/L, hexane = 0.232X10-3 mg/L at 25 °C

Synonyms

Canonical SMILES

Bifenazate (CAS 149877-41-8) is a selective carbazate acaricide that functions as a mitochondrial Complex III electron transport inhibitor at the Qo site (IRAC Group 20D). In agricultural procurement and agrochemical formulation, bifenazate is prioritized for its knockdown efficacy against phytophagous mites, such as Tetranychus urticae, across all life stages including eggs. Unlike broad-spectrum neurotoxic miticides, bifenazate offers a distinct resistance-management profile and compatibility with Integrated Pest Management (IPM) programs due to its low toxicity to beneficial predatory mites. Its specific mode of action ensures it remains effective against pest populations that have developed metabolic or target-site resistance to conventional chemistries [1].

Substituting bifenazate with generic benchmark acaricides like abamectin or older METI (Mitochondrial Electron Transport Inhibitor) compounds frequently compromises IPM compatibility and resistance rotation strategies. While abamectin provides adulticidal activity, it exhibits non-target toxicity, often decimating populations of beneficial predatory mites and triggering secondary pest outbreaks. Furthermore, pest populations frequently exhibit high cross-resistance among conventional neurotoxic acaricides. Bifenazate’s exclusive classification in IRAC Group 20D ensures no cross-resistance with Group 6 (abamectin) or Group 21 (METI) chemistries, making it a non-interchangeable rotational asset for sustained crop protection and resistance mitigation [1].

Quantitative Selectivity and Compatibility with Predatory Mites

Bifenazate demonstrates measurable selectivity, targeting phytophagous mites while preserving beneficial predatory species critical for biological control. In comparative bioassays against the predatory mite Euseius amissibilis, bifenazate was proven safe at effective field rates, whereas abamectin exhibited severe toxicity. The lethal concentration (LC50) of abamectin for predatory females was 4.51 mg a.i./L, closely overlapping with its pest control rate, whereas bifenazate maintained predator safety while delivering an LC50 of 4.13 mg a.i./L against the target pest Tetranychus urticae[1].

| Evidence Dimension | Toxicity to predatory mite (Euseius amissibilis) |

| Target Compound Data | Safe for predators at field-effective rates (LC50 against pest = 4.13 mg/L) |

| Comparator Or Baseline | Abamectin (Highly toxic to predators; LC50 = 4.51 mg/L) |

| Quantified Difference | Bifenazate provides a massive safety margin for biological control agents, whereas abamectin's pest and predator toxicity levels overlap |

| Conditions | Direct and residual contact bioassays on adult females |

High predator survival allows formulators and growers to integrate chemical and biological control methods without triggering secondary pest outbreaks.

Quantified Susceptibility in Multi-Drug Resistant Field Populations

A critical procurement advantage of bifenazate is its sustained efficacy against field populations that have developed severe resistance to other acaricide classes. In a comprehensive study of greenhouse and field Tetranychus urticae populations, bifenazate maintained high susceptibility with resistance ratios (RR) remaining low (2.7 to 24.4). In contrast, the same populations exhibited extreme resistance to abamectin (RR up to 3822) and fenazaquin (RR up to 310), rendering those generic alternatives ineffective [1].

| Evidence Dimension | Resistance Ratio (RR) in field/greenhouse populations |

| Target Compound Data | RR = 2.7 to 24.4 (Bifenazate) |

| Comparator Or Baseline | Abamectin (RR = 3822) and Fenazaquin (RR = 310) |

| Quantified Difference | Up to 150-fold lower resistance ratio for bifenazate compared to abamectin in identical resistant populations |

| Conditions | Standard leaf-disk spray application bioassays on field-collected strains |

Procuring bifenazate ensures reliable pest eradication in commercial environments where standard acaricides fail due to established resistance.

Lack of Cross-Resistance via Maternally Inherited Target Site

Bifenazate's mechanism of action ensures that target-site resistance does not confer cross-resistance to other chemical classes. Laboratory selection of Tetranychus urticae produced a bifenazate-resistant strain with a resistance ratio of >164,000. Genetic analysis revealed this resistance is completely maternally inherited. Crucially, this highly resistant strain exhibited 0% cross-resistance to other acaricide modes of action, proving bifenazate's distinct biochemical target and its value as an isolated rotational partner compared to broad-spectrum alternatives[1].

| Evidence Dimension | Cross-resistance profile in highly resistant strains |

| Target Compound Data | 0% cross-resistance to other acaricide classes despite an RR >164,000 for bifenazate |

| Comparator Or Baseline | Standard metabolic resistance mechanisms (which typically confer broad cross-resistance across multiple IRAC groups) |

| Quantified Difference | Complete lack of cross-resistance to non-Group 20 chemistries |

| Conditions | Reciprocal crosses and artificial selection over 36 generations in laboratory bioassays |

Bifenazate can be safely integrated into long-term resistance management rotations without risking the efficacy of other chemical classes.

Integrated Pest Management (IPM) in Greenhouses

Due to its quantified safety margin for predatory mites like Euseius amissibilis, bifenazate is the preferred acaricide for greenhouse operations that actively deploy biological control agents. It suppresses phytophagous mite outbreaks without disrupting the established predator populations[1].

Resistance Mitigation Rotations in High-Value Crops

In regions where Tetranychus urticae has developed extreme resistance to abamectin (RR >3000) or METI acaricides, bifenazate serves as a critical rotational partner. Its IRAC Group 20D classification and lack of cross-resistance ensure reliable control of multi-drug resistant strains [2].

Comprehensive Life-Stage Eradication

Bifenazate is suited for agricultural formulations requiring single-application knockdown of mixed-stage mite populations. Its efficacy across all developmental stages, including ovicidal activity, breaks the reproductive cycle more effectively than adulticide-only alternatives [3].

References

- [1] Comparative toxicity of abamectin and Bifenazate against the predatory mite, Euseius amissibilis and its prey Tetranychus urticae. ResearchGate, 2026.

- [2] Acaricide resistance in Tetranychus urticae (Acari: Tetranychidae) populations from Cyprus. PubMed, 2013.

- [3] US EPA, Pesticide Product Label, Bifenazate 4SC, 04/15/2021.

Purity

Physical Description

Color/Form

Beige crystalline solid (technical grade)

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Odor

Slight aromatic /Technical bifenazate/

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Vapor Pressure

7.5X10-8 mm Hg at 25 °C

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation: M. A. Dekeyser, P. T. McDonald, World Intellectual Property Organization patent 9310083; eidem, United States of America patent 5367093 (1993, 1994 both to Uniroyal).

General Manufacturing Information

Analytic Laboratory Methods

The "modified excised leaf disc method" is based on leaf discs that fit tightly the bottom halves of 50-mm petri dishes. The bottom half of each petri dish is covered with wet cotton wool to prolong leaf freshness. The side wall of each bottom half has a small hole to allow the petiole of the leaf disc to protrude outside the petri dish. The top half of each petri dish has a 28-mm (diameter) window. For phytophagous mites the window is covered with a 40-um mesh Pecap polyester screen. Using this method it was possible to estimate the LC50 value of bifenazate to be 0.00413 g (AI)/L and the LC50 value of spirodiclofen to be 0.40050 g (AI)/L to the twospotted spider mite, Tetranychus urticae Koch (Acari: Tetranychidae). The method reduces losses due to escapees and allows observations to be made as long as 9 d after treatment.

Interactions

Dates

2: Satheshkumar A, Senthurpandian VK, Shanmugaselvan VA. Dissipation kinetics of bifenazate in tea under tropical conditions. Food Chem. 2014 Feb 15;145:1092-6. doi: 10.1016/j.foodchem.2013.09.042. Epub 2013 Sep 14. PubMed PMID: 24128589.

3: Hiragaki S, Kobayashi T, Ochiai N, Toshima K, Dekeyser MA, Matsuda K, Takeda M. A novel action of highly specific acaricide; bifenazate as a synergist for a GABA-gated chloride channel of Tetranychus urticae [Acari: Tetranychidae]. Neurotoxicology. 2012 Jun;33(3):307-13. doi: 10.1016/j.neuro.2012.01.016. Epub 2012 Feb 6. PubMed PMID: 22330756.

4: Van Leeuwen T, Van Nieuwenhuyse P, Vanholme B, Dermauw W, Nauen R, Tirry L. Parallel evolution of cytochrome b mediated bifenazate resistance in the citrus red mite Panonychus citri. Insect Mol Biol. 2011 Feb;20(1):135-40. doi: 10.1111/j.1365-2583.2010.01040.x. Epub 2010 Aug 23. PubMed PMID: 20735493.

5: Khajehali J, Van Leeuwen T, Tirry L. Susceptibility of an organophosphate resistant strain of the two-spotted spider mite (Tetranychus urticae) to mixtures of bifenazate with organophosphate and carbamate insecticides. Exp Appl Acarol. 2009 Nov;49(3):185-92. doi: 10.1007/s10493-009-9261-3. Epub 2009 Mar 29. PubMed PMID: 19330529.

6: Van Nieuwenhuyse P, Van Leeuwen T, Khajehali J, Vanholme B, Tirry L. Mutations in the mitochondrial cytochrome b of Tetranychus urticae Koch (Acari: Tetranychidae) confer cross-resistance between bifenazate and acequinocyl. Pest Manag Sci. 2009 Apr;65(4):404-12. doi: 10.1002/ps.1705. PubMed PMID: 19165831.

7: Ochiai N, Mizuno M, Mimori N, Miyake T, Dekeyser M, Canlas LJ, Takeda M. Toxicity of bifenazate and its principal active metabolite, diazene, to Tetranychus urticae and Panonychus citri and their relative toxicity to the predaceous mites, Phytoseiulus persimilis and Neoseiulus californicus. Exp Appl Acarol. 2007;43(3):181-97. Epub 2007 Oct 31. PubMed PMID: 17972019.

8: Van Leeuwen T, Van Pottelberge S, Nauen R, Tirry L. Organophosphate insecticides and acaricides antagonise bifenazate toxicity through esterase inhibition in Tetranychus urticae. Pest Manag Sci. 2007 Dec;63(12):1172-7. PubMed PMID: 17880043.

9: Van Leeuwen T, Tirry L, Nauen R. Complete maternal inheritance of bifenazate resistance in Tetranychus urticae Koch (Acari: Tetranychidae) and its implications in mode of action considerations. Insect Biochem Mol Biol. 2006 Nov;36(11):869-77. Epub 2006 Sep 3. PubMed PMID: 17046600.

10: Rhodes EM, Liburd OE, Kelts C, Rondon SI, Francis RR. Comparison of single and combination treatments of Phytoseiulus persimilis, Neoseiulus californicus, and Acramite (bifenazate) for control of twospotted spider mites in strawberries. Exp Appl Acarol. 2006;39(3-4):213-25. Epub 2006 Jun 13. PubMed PMID: 16770685.